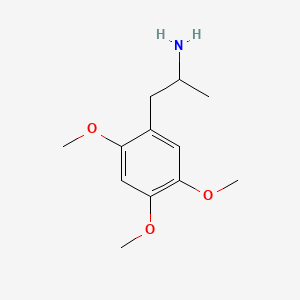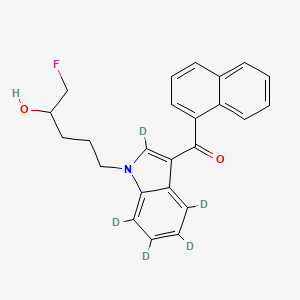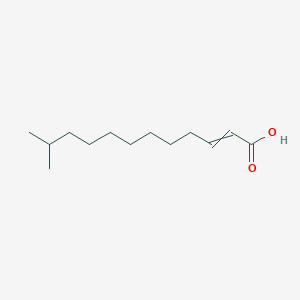![molecular formula C24H22FNO B10766978 [1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766978.png)
[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone: is a synthetic compound belonging to the class of indole derivatives. It is known for its potent activity as a synthetic cannabinoid, acting as an agonist for cannabinoid receptors CB1 and CB2 . This compound has gained attention in scientific research due to its unique chemical structure and significant biological activities.
准备方法
The synthesis of [1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone involves several steps, starting from the appropriate indole and naphthalene derivatives. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluoropentyl Chain: The fluoropentyl chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by a fluoropentyl group.
Coupling with Naphthalene Derivative: The final step involves coupling the fluoropentyl indole with a naphthalene derivative through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst such as aluminum chloride.
化学反应分析
[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone: undergoes various chemical reactions, including:
科学研究应用
[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone: has several scientific research applications, including:
作用机制
The mechanism of action of [1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone involves its binding to cannabinoid receptors CB1 and CB2. As an agonist, it mimics the effects of endogenous cannabinoids by activating these receptors, leading to various physiological responses. The activation of CB1 receptors primarily affects the central nervous system, while CB2 receptors are mainly involved in immune system modulation .
相似化合物的比较
[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone: is similar to other synthetic cannabinoids such as AM-2201 and JWH-018. it is unique due to the presence of the fluoropentyl chain, which enhances its binding affinity and potency at cannabinoid receptors . Similar compounds include:
AM-2201: Another potent synthetic cannabinoid with a similar structure but different substitution patterns.
This compound , covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C24H22FNO |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C24H22FNO/c1-2-18(25)14-15-26-16-22(20-11-5-6-13-23(20)26)24(27)21-12-7-9-17-8-3-4-10-19(17)21/h3-13,16,18H,2,14-15H2,1H3 |
InChI 键 |
HZCSEIOOIWCYMP-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


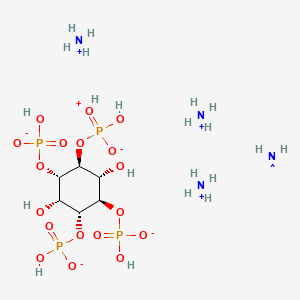
![(E)-7-[(1S,2R,3R)-2-[(E,3S)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10766906.png)
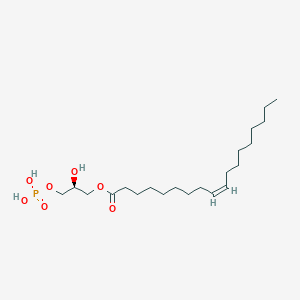
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aS,6bR,9R,10R,11R,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B10766931.png)
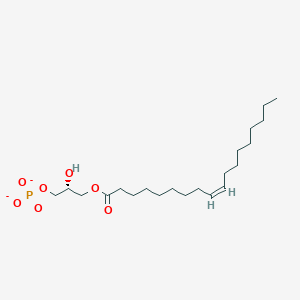
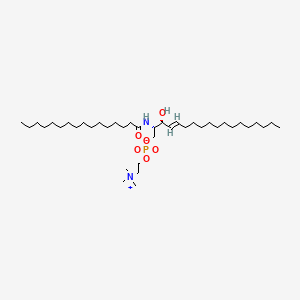
![trisodium;[(1R,2S,3R,4R,5S,6R)-3-[[(2R)-3-[8-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]octanoyloxy]-2-octanoyloxypropoxy]-oxidophosphoryl]oxy-2,4,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate](/img/structure/B10766949.png)
